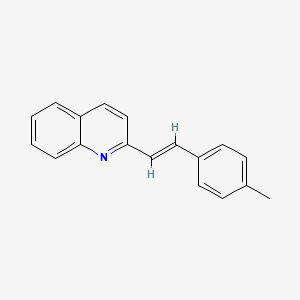
2-(4-Methylstyryl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-methylstyryl)quinoline is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system substituted with a styryl group at the 2-position and a methyl group at the 4-position of the styryl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methylstyryl)quinoline typically involves the condensation of 4-methylbenzaldehyde with 2-quinolinecarboxaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for (E)-2-(4-methylstyryl)quinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.
化学反应分析
Types of Reactions
(E)-2-(4-methylstyryl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the styryl group into a saturated alkyl chain.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce alkyl-substituted quinolines.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or modulator of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which (E)-2-(4-methylstyryl)quinoline exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. Further research is needed to elucidate the precise pathways and mechanisms involved.
相似化合物的比较
Similar Compounds
2-styrylquinoline: Lacks the methyl group at the 4-position of the styryl moiety.
4-methylquinoline: Does not have the styryl group at the 2-position.
2-(4-methylphenyl)quinoline: The styryl group is replaced with a methylphenyl group.
Uniqueness
(E)-2-(4-methylstyryl)quinoline is unique due to the specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both the styryl and methyl groups allows for unique interactions and reactivity compared to its analogs.
属性
分子式 |
C18H15N |
|---|---|
分子量 |
245.3 g/mol |
IUPAC 名称 |
2-[(E)-2-(4-methylphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H15N/c1-14-6-8-15(9-7-14)10-12-17-13-11-16-4-2-3-5-18(16)19-17/h2-13H,1H3/b12-10+ |
InChI 键 |
MOXMLJIFOABOBX-ZRDIBKRKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2 |
规范 SMILES |
CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


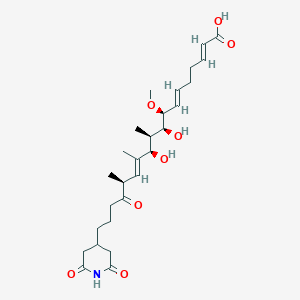
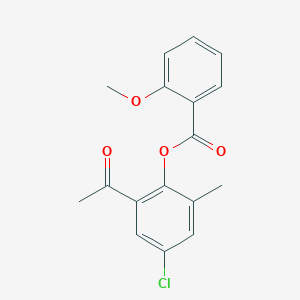
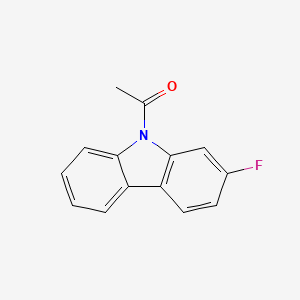

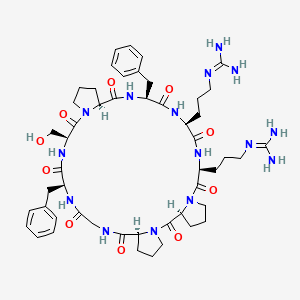
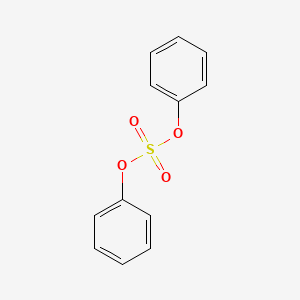

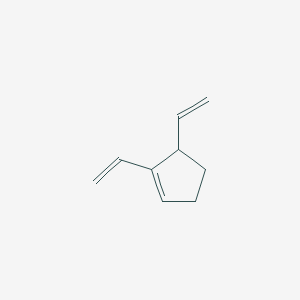
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14137927.png)
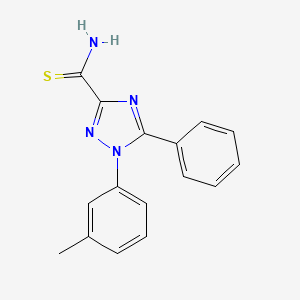

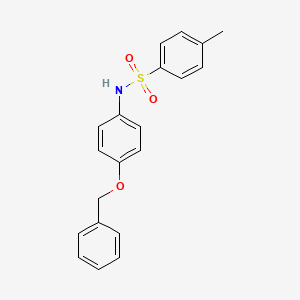
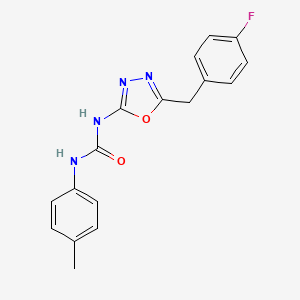
![1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane](/img/structure/B14137945.png)
